N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 912624-97-6
VCID: VC5455174
InChI: InChI=1S/C16H17N3O2S2/c1-3-10-23(20,21)19-13-7-4-6-12(11(13)2)15-18-14-8-5-9-17-16(14)22-15/h4-9,19H,3,10H2,1-2H3
SMILES: CCCS(=O)(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.45

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

CAS No.: 912624-97-6

Cat. No.: VC5455174

Molecular Formula: C16H17N3O2S2

Molecular Weight: 347.45

* For research use only. Not for human or veterinary use.

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide - 912624-97-6

Specification

CAS No. 912624-97-6
Molecular Formula C16H17N3O2S2
Molecular Weight 347.45
IUPAC Name N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide
Standard InChI InChI=1S/C16H17N3O2S2/c1-3-10-23(20,21)19-13-7-4-6-12(11(13)2)15-18-14-8-5-9-17-16(14)22-15/h4-9,19H,3,10H2,1-2H3
Standard InChI Key AZHPCVSUBQXJCZ-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3

Introduction

Physicochemical Properties

N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide has a molecular formula of C₁₇H₁₃N₃O₂S₃ and a molecular weight of 387.5 g/mol . The compound’s solubility in aqueous media is notably low, with a measured water solubility of 2.4 μg/mL at pH 7.4 . This limited solubility suggests potential challenges in bioavailability, a common issue with sulfonamide derivatives.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₇H₁₃N₃O₂S₃
Molecular Weight387.5 g/mol
CAS Registry Number863595-16-8
Water Solubility (pH 7.4)2.4 μg/mL
LogP (Predicted)3.2 (Estimated via analogs)

The thiazolo[5,4-b]pyridine moiety contributes to the compound’s aromaticity and planar structure, while the propane-1-sulfonamide group introduces polar characteristics that may influence receptor binding .

Synthetic Pathways

While no explicit synthesis route for this compound is documented, plausible methods can be inferred from analogous thiazolo-pyridine sulfonamides. A representative approach involves:

  • Formation of the Thiazolo[5,4-b]pyridine Core:
    Cyclocondensation of 2-aminopyridine derivatives with thiourea or carbon disulfide under acidic conditions generates the thiazolo[5,4-b]pyridine backbone .

  • Sulfonylation of the Aromatic Ring:
    Reacting 2-methyl-3-aminophenyl-thiazolo[5,4-b]pyridine with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target sulfonamide .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield (Estimated)
1Thiazolo[5,4-b]pyridine synthesisThiourea, HCl, reflux60–75%
2Sulfonamide couplingPropane-1-sulfonyl chloride, Et₃N, DCM45–65%

This route aligns with methods used for structurally related sulfonamides, such as N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide .

Biological Activities and Mechanisms

The compound’s biological profile remains underexplored, but its structural features suggest potential activity in the following domains:

Anticancer Activity

Thiazolo[5,4-b]pyridine derivatives exhibit kinase inhibitory properties, particularly against tyrosine kinases involved in cancer progression . The sulfonamide group could further modulate apoptosis pathways via caspase-3 activation .

Table 3: Hypothetical Biological Targets

TargetProposed MechanismAnalog Evidence
Dihydropteroate synthaseCompetitive inhibition of p-aminobenzoic acid binding
EGFR Tyrosine KinaseATP-binding site obstruction
Caspase-3Allosteric activation

Applications and Future Directions

Therapeutic Applications

Given its structural similarity to clinical sulfonamides, this compound could serve as a lead for:

  • Antibacterial agents targeting resistant strains.

  • Kinase inhibitors for oncology applications.

Industrial Relevance

The thiazolo-pyridine scaffold is valuable in materials science for developing fluorescent probes or organic semiconductors .

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